Oxidative C–N Cleavage Yield to 3-Formyl Indole-2-carboxylate: CAS 5439-83-8 vs. Gramine
CAS 5439-83-8 undergoes I₂-mediated oxidative cleavage of its dimethylaminomethyl group to yield ethyl 3-formyl-1H-indole-2-carboxylate in 68% isolated yield under ambient conditions (I₂, Na₂CO₃, 1,4-dioxane/H₂O, 15 h, rt) [1]. Under the identical protocol, the parent gramine (3-(dimethylaminomethyl)indole, CAS 87-52-5) affords indole-3-carboxaldehyde in a comparable 70% yield, demonstrating that the 2-ethoxycarbonyl group does not impede the transformation [1]. However, the resulting product—ethyl 3-formyl-1H-indole-2-carboxylate—is a distinctly functionalized aldehyde ester that is not directly accessible from gramine and represents a valuable intermediate for further elaboration (e.g., Knoevenagel condensations, reductive aminations) [1].
| Evidence Dimension | Oxidative C–N bond cleavage yield to aldehyde |
|---|---|
| Target Compound Data | 68% (ethyl 3-formyl-1H-indole-2-carboxylate) |
| Comparator Or Baseline | Gramine (CAS 87-52-5): 70% (indole-3-carboxaldehyde) |
| Quantified Difference | Comparable yield (68% vs. 70%); differentiated by product identity (aldehyde-ester vs. simple aldehyde) |
| Conditions | I₂ (1.0 equiv), Na₂CO₃ (1.5 equiv), 1,4-dioxane/H₂O (10:1), rt, 15 h |
Why This Matters
The ability to generate ethyl 3-formyl-1H-indole-2-carboxylate—a bifunctional building block bearing both aldehyde and ester groups—from a stable, non-hygroscopic Mannich base precursor offers a practical advantage over purchasing or handling the corresponding aldehyde, which may be prone to oxidation or limited commercial availability.
- [1] Mandrekar, K. S.; Tilve, S. G. Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes. New J. Chem., 2021, 45, 4152–4155. DOI: 10.1039/D0NJ05832G. View Source
